![molecular formula C15H18F3NO3 B13190896 4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group The compound also contains a hydroxy-dimethylphenyl moiety, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the carboxylic acid group. The hydroxy-dimethylphenyl moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy-dimethylphenyl moiety may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The carboxylic acid group may facilitate binding to active sites on proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 4-[(2-Hydroxy-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Uniqueness
4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the hydroxy-dimethylphenyl moiety and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H18F3NO3 |
|---|---|
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
4-[(2-hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18F3NO3/c1-8-3-10(12(20)4-9(8)2)5-11-6-19-7-14(11,13(21)22)15(16,17)18/h3-4,11,19-20H,5-7H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
KCTCCIAOWPMAOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)CC2CNCC2(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



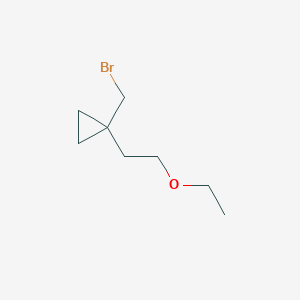
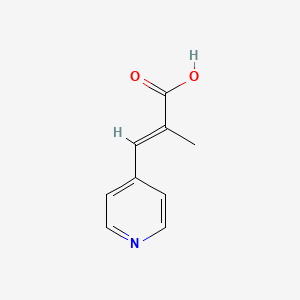
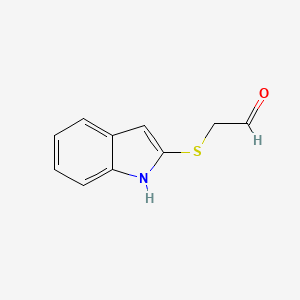
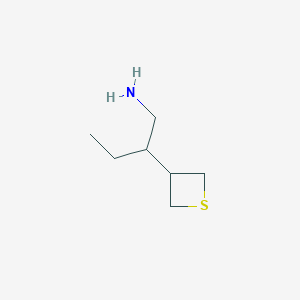
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
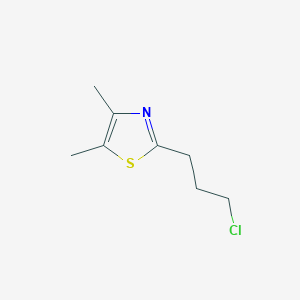
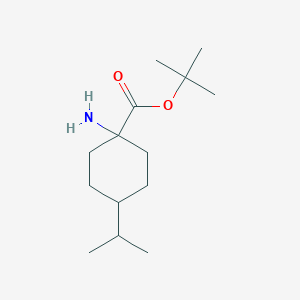
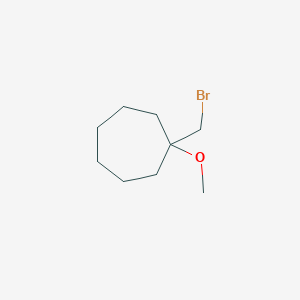
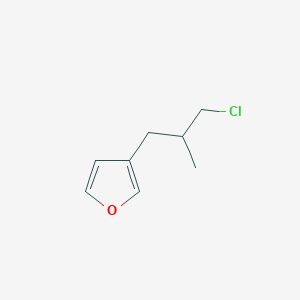
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)

![([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)

